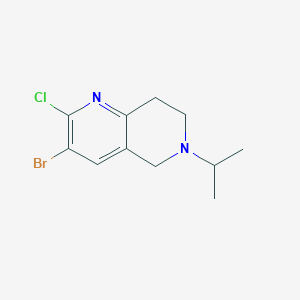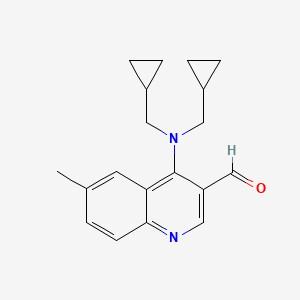
4-(Bis(cyclopropylmethyl)amino)-6-methylquinoline-3-carbaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(Bis(cyclopropylmethyl)amino)-6-methylquinoline-3-carbaldehyde: is a complex organic compound that belongs to the quinoline family Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Bis(cyclopropylmethyl)amino)-6-methylquinoline-3-carbaldehyde typically involves multiple steps, starting from readily available precursors. One common method involves the cyclization of appropriate precursors under controlled conditions to form the quinoline core, followed by functionalization to introduce the bis(cyclopropylmethyl)amino and carbaldehyde groups.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as microwave-assisted synthesis can be employed to reduce reaction times and improve efficiency. The use of catalysts and specific reaction conditions can further enhance the production process.
Chemical Reactions Analysis
Types of Reactions
4-(Bis(cyclopropylmethyl)amino)-6-methylquinoline-3-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form carboxylic acids.
Reduction: The aldehyde group can be reduced to form alcohols.
Substitution: The amino and quinoline groups can participate in substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like halogens and nucleophiles are employed under specific conditions to achieve substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the aldehyde group yields carboxylic acids, while reduction results in alcohols.
Scientific Research Applications
4-(Bis(cyclopropylmethyl)amino)-6-methylquinoline-3-carbaldehyde has several scientific research applications, including:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications due to its unique structure and biological activity.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-(Bis(cyclopropylmethyl)amino)-6-methylquinoline-3-carbaldehyde involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
1-Amino-1-hydroxymethylcyclobutane derivatives: These compounds share structural similarities with the cyclopropylmethyl group.
Pyrimido[4,5-d]pyrimidines: These bicyclic compounds have similar ring structures and are used in medicinal chemistry.
Uniqueness
4-(Bis(cyclopropylmethyl)amino)-6-methylquinoline-3-carbaldehyde is unique due to its specific combination of functional groups and its potential for diverse applications. Its structure allows for various chemical modifications, making it a versatile compound in research and industry.
Properties
CAS No. |
920494-42-4 |
|---|---|
Molecular Formula |
C19H22N2O |
Molecular Weight |
294.4 g/mol |
IUPAC Name |
4-[bis(cyclopropylmethyl)amino]-6-methylquinoline-3-carbaldehyde |
InChI |
InChI=1S/C19H22N2O/c1-13-2-7-18-17(8-13)19(16(12-22)9-20-18)21(10-14-3-4-14)11-15-5-6-15/h2,7-9,12,14-15H,3-6,10-11H2,1H3 |
InChI Key |
YYMRVEXYLDWCGX-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C(=CN=C2C=C1)C=O)N(CC3CC3)CC4CC4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



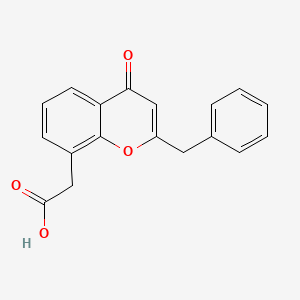

![1,6-diphenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B11840970.png)
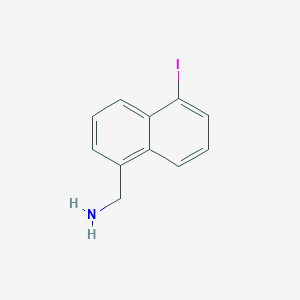


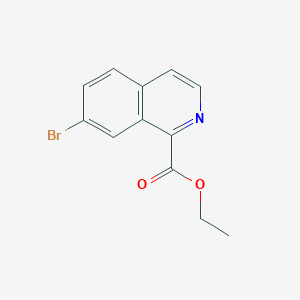

![4-[2-(1,4-Dioxa-8-azaspiro[4.5]decan-8-yl)ethoxy]benzaldehyde](/img/structure/B11841009.png)


